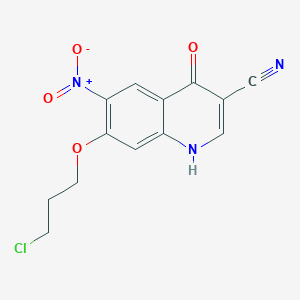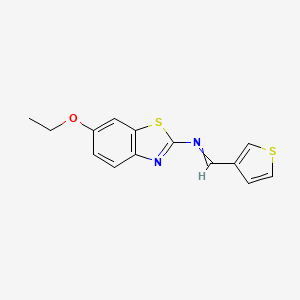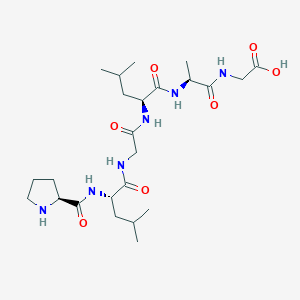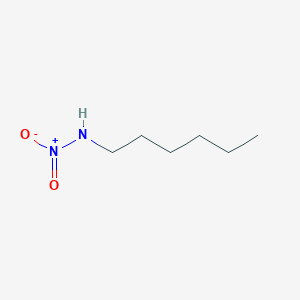![molecular formula C6H9N3O4 B14231188 Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate CAS No. 489461-00-9](/img/structure/B14231188.png)
Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate is an organic compound that belongs to the class of azido esters It is characterized by the presence of an azidocarbonyl group attached to the ethyl ester of (2S)-2-hydroxypropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate typically involves the reaction of ethyl (2S)-2-hydroxypropanoate with azidocarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to prevent the decomposition of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.
Cycloaddition Reactions: The Huisgen cycloaddition is often performed in the presence of a copper(I) catalyst under mild conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Ethyl (2S)-2-[(aminocarbonyl)oxy]propanoate.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of triazole-containing compounds.
Biology: The compound can be used in bioconjugation reactions to attach biomolecules to various surfaces or other biomolecules via click chemistry.
Industry: Used in the production of specialty chemicals and materials that require the incorporation of azido groups.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The molecular targets and pathways involved are specific to the type of reaction and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S)-2-[(aminocarbonyl)oxy]propanoate: Similar structure but with an amine group instead of an azido group.
Ethyl (2S)-2-[(hydroxycarbonyl)oxy]propanoate: Similar structure but with a hydroxyl group instead of an azido group.
Ethyl (2S)-2-[(methoxycarbonyl)oxy]propanoate: Similar structure but with a methoxy group instead of an azido group.
Uniqueness
Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of triazole-containing compounds, which are important in various fields such as medicinal chemistry and materials science.
Properties
CAS No. |
489461-00-9 |
|---|---|
Molecular Formula |
C6H9N3O4 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
ethyl (2S)-2-carbonazidoyloxypropanoate |
InChI |
InChI=1S/C6H9N3O4/c1-3-12-5(10)4(2)13-6(11)8-9-7/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
MQDMHHWMXOBRMJ-BYPYZUCNSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)OC(=O)N=[N+]=[N-] |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)


![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)





![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)



![2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14231202.png)
